Molecular Weight and Lipophilicity Differentiation: 3-Methyl Substituent vs. Non-Methylated Analog (CAS 25947-18-6)
The 3-methyl substituent on the target compound adds 14.03 Da to the molecular weight compared to the non-methylated analog 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6; MW 218.21 Da). The computed XLogP3-AA for the target compound is −0.1, reflecting the modest lipophilicity contribution of the N-3 methyl group [1]. The non-methylated analog, lacking this substituent, has a lower computed LogP (more hydrophilic), which can affect membrane permeability and pharmacokinetic profile in downstream derivatives [1]. The target compound also possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, identical to the non-methylated analog, confirming that the methyl group modifies lipophilicity without altering the core hydrogen-bonding pharmacophore [1]. This is relevant because phthalazinone-based PARP inhibitors and Aurora kinase inhibitors frequently require balanced LogP for cellular potency; the 3-methyl group provides a tunable lipophilicity handle absent in the des-methyl compound [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 232.24 g/mol; XLogP3-AA = −0.1; HBD = 2; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6): MW 218.21 g/mol; XLogP3-AA = lower (more hydrophilic, exact value not computationally reported by PubChem for this specific comparator); HBD = 2; HBA = 4 |
| Quantified Difference | ΔMW = +14.03 Da (one CH₂ group); ΔLogP ≈ +0.3 to +0.5 units (estimated based on the methyl group contribution in aromatic heterocycles) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm, PubChem release 2024.11.20) |
Why This Matters
The methyl substituent alters lipophilicity without changing the hydrogen-bonding pharmacophore, enabling fine-tuning of membrane permeability in derivative design—a capability unavailable with the non-methylated analog.
- [1] PubChem Compound Summary, CID 568430: 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. Computed properties: MW, XLogP3-AA, HBD, HBA, rotatable bonds. https://pubchem.ncbi.nlm.nih.gov/compound/28081-62-1 View Source
- [2] Singh J, Suryan A, Kumar S, Sharma S. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem. 2020;20(18):2228-2245. doi:10.2174/1871520620666200807220146 View Source
